

Foreword: The Strategic Value of the Indazole Scaffold

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Compound of Interest

Compound Name: *4-Bromo-5-methoxy-1H-indazole*

Cat. No.: *B1531023*

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In the landscape of medicinal chemistry, particularly in the competitive arena of kinase inhibitor development, the indazole scaffold has firmly established itself as a "privileged" structure. Its remarkable ability to mimic the purine ring of ATP allows it to effectively compete for binding at the kinase hinge region, a foundational interaction for achieving potent inhibition.[1] The strategic functionalization of the indazole core is where the art and science of drug design truly converge, enabling the modulation of potency, selectivity, and pharmacokinetic properties.

This guide focuses on a particularly valuable, yet underexplored, derivative: **4-Bromo-5-methoxy-1H-indazole**. The specific placement of the bromo and methoxy groups offers a unique combination of steric and electronic properties, presenting medicinal chemists with a versatile building block for creating next-generation therapeutics. The bromine atom at the 4-position serves as a key vector for diversification via cross-coupling reactions, while the methoxy group at the 5-position subtly influences the molecule's electronics and potential hydrogen bonding interactions within the ATP-binding pocket. This document provides an in-depth analysis of its properties, a robust synthesis protocol, and its strategic application in contemporary drug discovery programs.

Core Physicochemical & Structural Characteristics

A comprehensive understanding of a building block's fundamental properties is critical for its effective deployment in a synthesis campaign. **4-Bromo-5-methoxy-1H-indazole** is a heterocyclic aromatic compound whose key identifiers and properties are summarized below.

Property	Value	Source
Molecular Formula	C ₈ H ₇ BrN ₂ O	[2]
Molecular Weight	227.06 g/mol	[2]
CAS Number	1192004-62-8	[2]
IUPAC Name	4-bromo-5-methoxy-1H-indazole	N/A
Appearance	Expected to be a light-colored solid	Analog Data[3][4]
Purity (Typical)	≥95%	[2]

Synthesis Protocol: A Validated Approach to the Indazole Core

While multiple routes to substituted indazoles exist, the following protocol is a robust and scalable method adapted from established and patented procedures for analogous structures. [5][6] The strategy hinges on the directed ortho-metalation of a substituted aniline precursor, followed by formylation and subsequent cyclization to construct the indazole ring system.

Causality Behind the Synthetic Design:

The chosen synthetic route is predicated on efficiency and control. Starting with a commercially available, appropriately substituted aniline (3-bromo-4-methoxyaniline) allows for a convergent synthesis. The critical step is the diazotization followed by a reductive cyclization, a classic and reliable method for forming the pyrazole ring of the indazole system. This avoids the use of harsh nitrating conditions which can lead to regioselectivity issues and safety concerns on a larger scale.[6]

Step-by-Step Experimental Protocol:

Objective: To synthesize **4-Bromo-5-methoxy-1H-indazole** from 3-bromo-4-methoxyaniline.

Materials:

- 3-bromo-4-methoxyaniline
- Hydrochloric Acid (HCl), concentrated
- Sodium Nitrite (NaNO₂)
- Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
- Sodium Hydroxide (NaOH) solution
- Ethyl Acetate (EtOAc)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
- Silica Gel for column chromatography

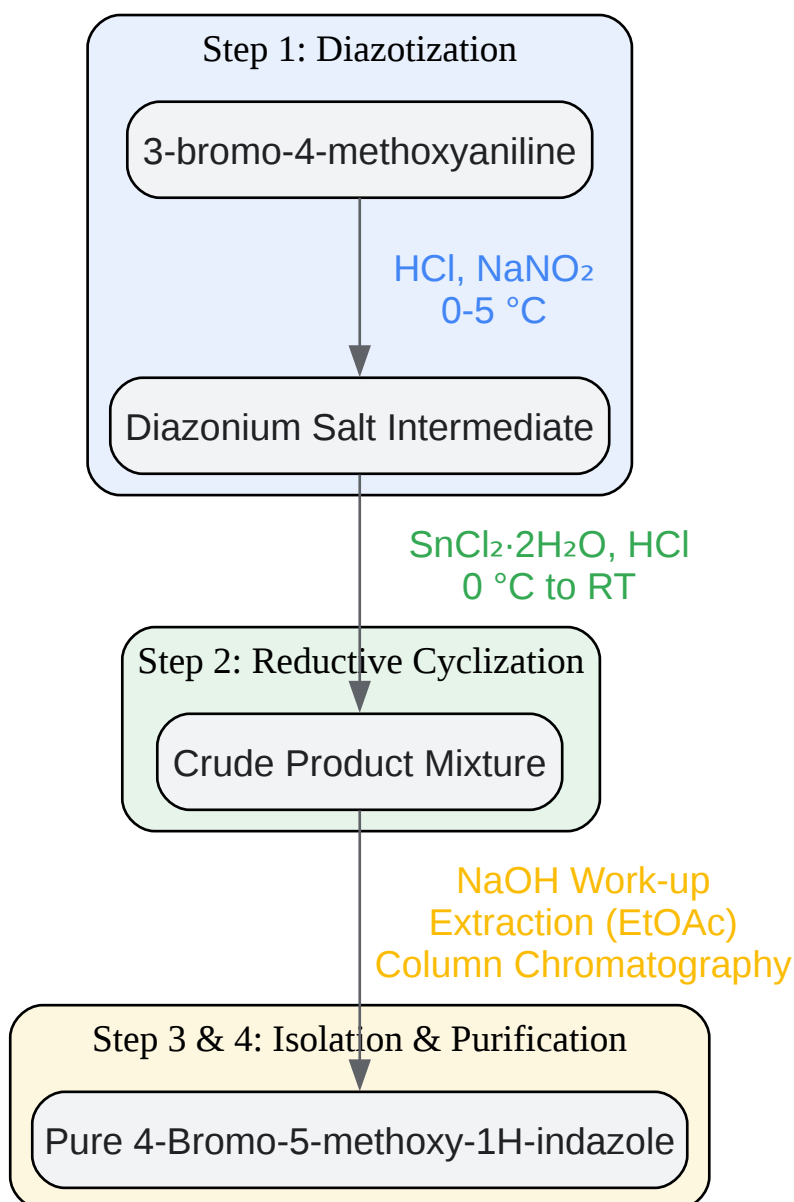
Procedure:

- Diazotization:
 - In a reaction vessel maintained at 0-5 °C using an ice-salt bath, suspend 1.0 equivalent of 3-bromo-4-methoxyaniline in aqueous hydrochloric acid (approx. 3 equivalents HCl).
 - Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not exceed 5 °C.
 - Stir the resulting mixture vigorously for 30 minutes at this temperature. The formation of the diazonium salt is the critical first step.
- Reductive Cyclization:
 - In a separate flask, dissolve tin(II) chloride dihydrate (approx. 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.
 - Add the previously prepared cold diazonium salt solution to the tin(II) chloride solution slowly and portion-wise. A vigorous reaction may occur. Maintain the temperature below

10 °C.

- Once the addition is complete, remove the cooling bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the intermediate.
- Work-up and Isolation:
 - Carefully neutralize the acidic reaction mixture by the slow addition of a cold, concentrated sodium hydroxide solution until the pH is basic (pH ~9-10). Perform this in an ice bath as the neutralization is highly exothermic.
 - Extract the aqueous layer three times with a suitable organic solvent, such as ethyl acetate.
 - Combine the organic extracts and wash them sequentially with water and then brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification:
 - Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (or a similar solvent system) to afford the pure **4-Bromo-5-methoxy-1H-indazole**.

Synthesis Workflow Diagram:



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Caption: Reaction scheme for the synthesis of **4-Bromo-5-methoxy-1H-indazole**.

Application in Drug Discovery: A Scaffold for Kinase Inhibition

The primary utility of **4-Bromo-5-methoxy-1H-indazole** lies in its role as a foundational building block for potent and selective kinase inhibitors.[1] Kinases are a class of enzymes that

play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Mechanism of Action as a Kinase Inhibitor Core:

Indazole-based compounds are classified as Type I or Type II kinase inhibitors, most commonly binding to the active (DFG-in) conformation of the kinase. They function as ATP-competitive inhibitors. The nitrogen atoms of the indazole ring form critical hydrogen bonds with the "hinge" region of the kinase, the same residues that anchor ATP. The rest of the molecule extends into the ATP binding site, with substituents on the indazole ring dictating the potency and selectivity for a specific kinase.

The bromine at the 4-position is a particularly powerful tool for the medicinal chemist. It is an ideal handle for introducing further complexity through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the rapid exploration of chemical space in the solvent-exposed region of the ATP pocket, a common strategy for optimizing selectivity and improving physicochemical properties.

Logical Pathway: From Building Block to Kinase Inhibitor



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Caption: Role of the indazole scaffold as an ATP-competitive kinase inhibitor.

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling of **4-Bromo-5-methoxy-1H-indazole** is paramount for ensuring laboratory safety. The following recommendations are based on safety data for structurally related bromo-indazoles.[7][8]

- **Personal Protective Equipment (PPE):** Always handle this compound within a certified chemical fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
- **Health Hazards:** This compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[7] It may cause serious eye irritation and skin irritation.[8] Avoid breathing dust.
- **Handling:** Avoid generating dust. Use only in well-ventilated areas.[7] After handling, wash hands and any exposed skin thoroughly. Do not eat, drink, or smoke in the laboratory.[9]
- **Storage:** Store in a cool, tightly sealed container. Some suppliers recommend refrigerated storage to ensure long-term stability.[8] Keep away from incompatible materials such as strong oxidizing agents.
- **Spill & First Aid:** In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[7]
 - If on skin: Wash with plenty of soap and water.
 - If in eyes: Rinse cautiously with water for several minutes.
 - If swallowed: Rinse mouth and seek immediate medical attention.[8]

Conclusion

4-Bromo-5-methoxy-1H-indazole represents more than just another chemical reagent; it is a strategic tool for the modern medicinal chemist. Its pre-installed functional handles—the versatile bromine atom and the modulating methoxy group—provide a validated entry point for the synthesis of sophisticated molecular architectures. Its proven utility as an ATP-mimetic core makes it an invaluable asset in the rational design of kinase inhibitors. By understanding its properties, employing robust synthetic methods, and appreciating its mechanistic role, research

organizations can significantly accelerate their drug discovery timelines and enhance their ability to generate novel intellectual property in a highly competitive therapeutic landscape.

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